1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18844340
InChI: InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F4S
Molecular Weight: 224.22 g/mol

1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18844340

Molecular Formula: C9H8F4S

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene -

Specification

Molecular Formula C9H8F4S
Molecular Weight 224.22 g/mol
IUPAC Name 1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3
Standard InChI Key DNFJMAYVRRSBBH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)SC(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Properties

The molecular formula of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is C₉H₈F₄S, with a molecular weight of 240.22 g/mol. Key physical properties inferred from similar compounds include:

PropertyValueSource Analogue
Density~1.3 g/cm³C₉H₉F₃
Boiling Point~180–200°C (estimated)C₉H₈F₄O
Melting PointNot reported
LogP (Partition Coeff.)~3.9 (estimated)C₇H₃BrF₄

The trifluoromethylthio group contributes significantly to the compound’s lipophilicity, enhancing its membrane permeability—a critical trait in drug design .

Spectroscopic Characteristics

  • NMR: The fluorine atoms and -SCF₃ group would produce distinct signals:

    • ¹⁹F NMR: A singlet near δ -40 ppm for -SCF₃ and δ -110 ppm for the aromatic fluorine .

    • ¹H NMR: Methyl groups at δ 2.3–2.5 ppm (singlets), aromatic protons as complex multiplet signals .

  • IR: Strong absorption bands for C-F (1100–1200 cm⁻¹) and S-CF₃ (700–750 cm⁻¹) .

Synthesis Pathways

Electrophilic Trifluoromethylthiolation

The trifluoromethylthio group is typically introduced via electrophilic substitution. A validated method involves N-trifluoromethylsulfanylaniline (PhNHSCF₃) with BF₃·Et₂O or triflic acid as promoters . For 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene, the synthesis likely proceeds as:

  • Starting Material: 1,2-Dimethyl-4-fluorobenzene.

  • Reagent: PhNHSCF₃ (1.2 equiv), BF₃·Et₂O (2 equiv).

  • Conditions: 0°C to 40°C, 12–24 hours.

  • Yield: ~60–70% (estimated based on analogous reactions) .

Mechanism:
Ar-H+PhNHSCF₃BF₃Ar-SCF₃+PhNH2\text{Ar-H} + \text{PhNHSCF₃} \xrightarrow{\text{BF₃}} \text{Ar-SCF₃} + \text{PhNH}_2
The reaction is para-selective relative to existing substituents, but steric effects from methyl groups may favor meta substitution .

Alternative Routes

  • Cross-Coupling: Suzuki-Miyaura coupling using boronic acid derivatives and halogenated precursors (e.g., brominated intermediates similar to CAS 130723-13-6) .

  • Functional Group Interconversion: Oxidation of -SH to -SCF₃ using (CF₃)₂Hg or CF₃I .

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Low in water (<0.1 mg/mL), high in organic solvents (e.g., dichloromethane, THF) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the -SCF₃ group. Storage at -20°C under inert atmosphere is recommended .

Reactivity Profile

  • Electrophilic Substitution: The -SCF₃ group deactivates the ring, directing incoming electrophiles to meta positions. Example reactions:

    • Nitration: Yields nitro derivatives at position 3 or 6 .

    • Halogenation: Bromination using NBS affords mono- or di-substituted products .

  • Oxidation: -SCF₃ can oxidize to -SO₂CF₃ under strong oxidizing conditions .

Applications in Pharmaceutical Chemistry

Role in Drug Design

The -SCF₃ group improves metabolic stability and bioavailability. Notable examples include:

  • Anticancer Agents: Trifluoromethylthio-containing compounds inhibit kinase pathways .

  • Antivirals: Enhanced cell penetration for RNA virus inhibitors .

Case Study: Analogue Synthesis

A structurally similar compound, 6-[5-fluoro-3-(trifluoromethyl)phenyl]-1,2-dihydro-2,2,4-trimethylquinoline, was synthesized via Suzuki coupling using 3-bromo-5-fluorobenzotrifluoride (CAS 130723-13-6) . This highlights the potential of 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene as a coupling partner in palladium-catalyzed reactions.

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